molecular formula C17H12FN5O3S B2887287 methyl 5-(((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate CAS No. 863460-51-9

methyl 5-(((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate

Cat. No. B2887287
CAS RN: 863460-51-9
M. Wt: 385.37
InChI Key: REBWDHWNBQUKTL-UHFFFAOYSA-N
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Description

Methyl 5-(((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C17H12FN5O3S and its molecular weight is 385.37. The purity is usually 95%.
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Scientific Research Applications

Synthetic Utility and Biological Activities

  • Anticancer Agents : Triazolopyrimidines have been synthesized as anticancer agents, demonstrating unique mechanisms of tubulin inhibition. These compounds promote tubulin polymerization in vitro without binding competitively with paclitaxel, and inhibit vincas binding to tubulin. They have shown efficacy in overcoming resistance associated with multidrug resistance transporter proteins in various tumor models (Zhang et al., 2007).

  • Antiviral and Antimicrobial Properties : Certain thiazolopyrimidines have been prepared as potential antimicrobial and antitumor agents, with some compounds showing promising activity against specific pathogens (El-Bendary et al., 1998).

  • Anticonvulsant Activities : The design and synthesis of substituted 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives have been explored for their in vivo anticonvulsant activity, demonstrating significant efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Certain compounds exhibited higher activity than well-known anticonvulsant drugs (Wang et al., 2015).

  • Adenosine Receptor Antagonists : Pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized and shown to be potent and selective adenosine A3 receptor antagonists. These compounds hold potential for the development of therapies targeting conditions mediated by adenosine receptors (Banda et al., 2013).

properties

IUPAC Name

methyl 5-[[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O3S/c1-25-17(24)13-7-6-12(26-13)8-27-16-14-15(19-9-20-16)23(22-21-14)11-4-2-10(18)3-5-11/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBWDHWNBQUKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-(((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate

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